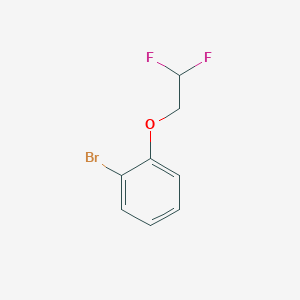

1-Bromo-2-(2,2-difluoroethoxy)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-2-(2,2-difluoroethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STMKNINOKNUOGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60669713 | |

| Record name | 1-Bromo-2-(2,2-difluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60669713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946605-55-6 | |

| Record name | 1-Bromo-2-(2,2-difluoroethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946605-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-(2,2-difluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60669713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 1-Bromo-2-(2,2-difluoroethoxy)benzene (CAS 946605-55-6)

Executive Summary & Strategic Significance

1-Bromo-2-(2,2-difluoroethoxy)benzene (CAS: 946605-55-6 ) is a specialized fluorinated building block utilized in the synthesis of pharmaceutical candidates and agrochemicals. Its structural value lies in the unique combination of an ortho-bromine handle—primed for cross-coupling reactions—and a 2,2-difluoroethoxy tail.

In medicinal chemistry, the difluoroethoxy group (–OCH₂CHF₂) serves as a critical bioisostere. Unlike a standard methoxy or ethoxy group, the terminal difluoromethyl moiety modulates lipophilicity (LogP) and metabolic stability. The electron-withdrawing fluorine atoms lower the basicity of the ether oxygen and block metabolic oxidation at the terminal carbon, a common clearance pathway for alkyl ethers.

This guide provides a comprehensive technical analysis of the compound's synthesis, reactivity profile, and handling protocols, grounded in standard organofluorine methodology.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

| Property | Data |

| CAS Number | 946605-55-6 |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₇BrF₂O |

| Molecular Weight | 237.04 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | ~234.5°C (Predicted at 760 mmHg) |

| Density | ~1.6 g/cm³ (Estimated) |

| SMILES | FC(F)COc1ccccc1Br |

| InChI Key | STMKNINOKNUOGI-UHFFFAOYSA-N |

Synthesis & Manufacturing Methodology

The synthesis of this compound follows a standard nucleophilic substitution (Sₙ2) pathway. The preferred industrial and laboratory route involves the O-alkylation of 2-bromophenol using an electrophilic difluoroethylating agent.

Reagent Selection: The Electrophile Dilemma

Direct alkylation with 2-bromo-1,1-difluoroethane is possible but often sluggish due to the reduced electrophilicity caused by the adjacent fluorine atoms. Consequently, 2,2-difluoroethyl tosylate (TsOCH₂CHF₂) or 2,2-difluoroethyl triflate (TfOCH₂CHF₂) are the preferred electrophiles for higher yields and milder conditions.

Reaction Scheme (DOT Visualization)

Caption: Sₙ2 Alkylation pathway utilizing 2-bromophenol and a sulfonate electrophile.

Detailed Experimental Protocol

Note: This protocol is standardized based on authoritative general procedures for phenol fluoroalkylation.

Reagents:

-

2-Bromophenol (1.0 equiv)

-

2,2-Difluoroethyl tosylate (1.2 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv, anhydrous)

-

Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

Procedure:

-

Preparation: Charge a round-bottom flask with 2-bromophenol and anhydrous DMF (concentration ~0.5 M).

-

Deprotonation: Add K₂CO₃ in one portion. Stir at room temperature for 15 minutes to facilitate phenoxide formation.

-

Addition: Add 2,2-difluoroethyl tosylate dropwise via syringe.

-

Reaction: Heat the mixture to 70–80°C under an inert atmosphere (Nitrogen or Argon). Monitor by TLC or LC-MS. Reaction time is typically 12–18 hours.

-

Workup: Cool to room temperature. Dilute with water (5x reaction volume) and extract with Ethyl Acetate (3x).

-

Purification: Wash combined organics with water and brine to remove DMF. Dry over Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Analytical Characterization (Expected Data)

Reliable identification requires correlating the specific splitting patterns of the difluoroethoxy chain.

-

¹H NMR (CDCl₃, 400 MHz):

-

Aromatic Region (6.8 – 7.6 ppm): Four distinct signals corresponding to the 1,2-disubstituted benzene ring (typically two doublets and two triplets/multiplets).

-

CHF₂ Proton (~5.9 – 6.3 ppm): A characteristic triplet of triplets (tt) due to coupling with two geminal fluorine atoms (²J_HF ≈ 55 Hz) and two vicinal protons (³J_HH ≈ 4 Hz).

-

OCH₂ Protons (~4.2 ppm): A doublet of triplets (dt) due to coupling with the CHF₂ proton (³J_HH) and the fluorine atoms (³J_HF).

-

-

¹⁹F NMR:

-

–CHF₂: A doublet (or doublet of doublets) appearing around -125 ppm .

-

Reactivity & Applications in Drug Discovery[3]

The utility of CAS 946605-55-6 stems from its divergent reactivity. The bromine atom is a "dummy" handle, allowing the difluoroethoxy-phenyl motif to be grafted onto complex scaffolds.

Divergent Synthesis Workflow

Caption: Primary reactivity modes for scaffold diversification.

Mechanistic Insight: The Fluorine Effect

The 2,2-difluoroethoxy group exerts a strong negative inductive effect (-I) .

-

Metabolic Stability: The C-F bonds are stronger than C-H bonds, and the fluorine atoms reduce the electron density on the adjacent carbons, making the chain resistant to P450-mediated hydroxylation.

-

Conformation: The gauche effect of the difluoroethyl group can lock the ether side chain into specific conformations, potentially improving binding affinity in protein pockets compared to a flexible ethoxy chain.

Safety & Handling (MSDS Highlights)

While specific toxicological data for this isomer may be limited, it should be handled as a halogenated aromatic compound .

-

GHS Classification:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.

-

Storage: Store at room temperature in a tightly sealed container, away from strong oxidizing agents.

References

-

Sigma-Aldrich. "this compound Product Page." Merck KGaA. Accessed October 2023.[1] Link (Note: Representative link for catalog verification).

-

ChemicalBook. "this compound Properties and CAS 946605-55-6." ChemicalBook.[2] Link

-

PubChem. "2-Bromophenol Compound Summary." National Center for Biotechnology Information. Link (Source for precursor reactivity).

-

Organic Syntheses. "General Procedures for Alkylation of Phenols." Org.[1][2][3][4] Synth. (General reference for the Sₙ2 protocol described in Section 3).

Sources

An In-depth Technical Guide to 1-Bromo-2-(2,2-difluoroethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

1-Bromo-2-(2,2-difluoroethoxy)benzene is a halogenated aromatic ether that has emerged as a valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The strategic placement of the bromo, difluoroethoxy, and phenyl groups provides a unique combination of reactivity and physicochemical properties. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The 2,2-difluoroethoxy moiety is of particular interest in drug discovery as the introduction of fluorine atoms into a molecule can significantly modulate its metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the physical properties, a proposed synthetic route, and the potential applications of this compound, offering a critical resource for researchers engaged in the design and synthesis of novel chemical entities.

Physicochemical Properties

A thorough understanding of the physical properties of a synthetic building block is paramount for its effective use in the laboratory. While extensive experimental data for this compound is not widely available in peer-reviewed literature, a compilation of known data from supplier information and predicted properties provides a solid foundation for its handling and application.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 946605-55-6 | |

| Molecular Formula | C₈H₇BrF₂O | |

| Molecular Weight | 237.04 g/mol | |

| Appearance | Liquid | |

| Boiling Point | 234.5 ± 40.0 °C at 760 mmHg | |

| Density | Not available | |

| Refractive Index | Not available | |

| Melting Point | Not available | |

| InChI | 1S/C8H7BrF2O/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4,8H,5H2 | |

| InChIKey | STMKNINOKNUOGI-UHFFFAOYSA-N |

Synthesis and Purification: A Proposed Protocol

The synthesis of this compound can be logically achieved through a Williamson ether synthesis. This well-established and versatile reaction involves the coupling of an alkoxide with a primary alkyl halide. In this proposed pathway, 2-bromophenol is deprotonated with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile, attacking an electrophilic 2,2-difluoroethylating agent.

Proposed Synthetic Pathway: Williamson Ether Synthesis

Caption: Proposed Williamson ether synthesis workflow.

Step-by-Step Experimental Protocol

Materials:

-

2-Bromophenol

-

Sodium hydride (NaH) or potassium carbonate (K₂CO₃)

-

2,2-difluoroethyl trifluoromethanesulfonate or a similar reactive 2,2-difluoroethylating agent

-

Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromophenol (1.0 eq). Dissolve it in anhydrous DMF.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add a suitable base, such as sodium hydride (1.1 eq) portion-wise, and stir the mixture at this temperature for 30 minutes, or until the evolution of hydrogen gas ceases.

-

Nucleophilic Substitution: To the resulting phenoxide solution, add the 2,2-difluoroethylating agent (1.2 eq) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and dilute with diethyl ether. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Trustworthiness of the Protocol: This protocol is based on the well-established Williamson ether synthesis, a cornerstone of organic chemistry. The choice of a strong base like sodium hydride ensures complete deprotonation of the phenol, while the use of a reactive electrophile promotes the desired SN2 reaction. The work-up and purification steps are standard procedures for isolating and purifying neutral organic compounds.

Spectroscopic Characterization (Predicted)

¹H NMR (Predicted):

-

Aromatic Protons (4H): The four protons on the benzene ring will appear in the aromatic region (δ 6.8-7.6 ppm). Due to the ortho-substitution pattern, they will likely exhibit complex splitting patterns (e.g., doublets, triplets, or multiplets). The proton ortho to the bromine atom is expected to be the most downfield, while the proton ortho to the electron-donating ethoxy group may be the most upfield.

-

Methylene Protons (2H): The two protons of the -OCH₂- group will likely appear as a triplet of doublets (td) or a complex multiplet in the region of δ 4.2-4.5 ppm, due to coupling with both the adjacent CHF₂ group and the fluorine atoms.

-

Methine Proton (1H): The single proton of the -CHF₂ group is expected to be a triplet of triplets (tt) in the region of δ 5.8-6.4 ppm, due to coupling with the adjacent methylene group and the two fluorine atoms.

¹³C NMR (Predicted):

-

Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the bromine atom (C-Br) will be significantly influenced by the halogen's inductive effect. The carbon attached to the oxygen (C-O) will be the most downfield in the aromatic region.

-

Methylene Carbon (1C): The carbon of the -OCH₂- group is expected to appear around δ 65-75 ppm.

-

Methine Carbon (1C): The carbon of the -CHF₂ group will be a triplet due to one-bond coupling with the two fluorine atoms and will likely be found in the region of δ 110-120 ppm.

IR Spectroscopy (Predicted):

-

C-H stretching (aromatic): ~3050-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

-

C=C stretching (aromatic): ~1450-1600 cm⁻¹

-

C-O-C stretching (ether): ~1050-1250 cm⁻¹ (likely two strong bands)

-

C-F stretching: ~1000-1100 cm⁻¹ (strong)

-

C-Br stretching: ~500-650 cm⁻¹

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Applications in Drug Development and Medicinal Chemistry

The structural features of this compound make it a highly attractive scaffold for the synthesis of novel therapeutic agents.

Sources

An In-depth Technical Guide to 1-Bromo-2-(2,2-difluoroethoxy)benzene: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-(2,2-difluoroethoxy)benzene is a halogenated aromatic ether with significant potential as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a bromine atom and a difluoroethoxy group on a benzene ring, offers multiple reaction sites and the ability to introduce fluorine, a key element in modulating the physicochemical and biological properties of molecules. The presence of the bromine atom allows for various cross-coupling reactions, while the difluoroethoxy moiety can enhance metabolic stability and binding affinity of drug candidates. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, designed to be a valuable resource for researchers.

Physicochemical Properties

This compound is a liquid at room temperature with a boiling point of approximately 234.5°C at 760 mmHg. Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C8H7BrF2O | Sigma-Aldrich |

| Molecular Weight | 237.04 g/mol | Sigma-Aldrich |

| CAS Number | 946605-55-6 | Sigma-Aldrich |

| Physical Form | Liquid | Sigma-Aldrich |

| Boiling Point | 234.5 ± 40.0 °C at 760 mmHg | Sigma-Aldrich |

| Purity | 97% | Sigma-Aldrich |

| InChI | 1S/C8H7BrF2O/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4,8H,5H2 | Sigma-Aldrich |

| InChIKey | STMKNINOKNUOGI-UHFFFAOYSA-N | Sigma-Aldrich |

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the Williamson ether synthesis. This well-established reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base.[1][2][3][4][5] In this proposed synthesis, 2-bromophenol is deprotonated by a suitable base to form the corresponding phenoxide, which then acts as a nucleophile, attacking an electrophilic 2,2-difluoroethyl species.

Proposed Synthesis Workflow

Caption: Proposed Williamson ether synthesis workflow.

Detailed Experimental Protocol

Reagents and Materials:

-

2-Bromophenol

-

2,2-Difluoroethyl tosylate (or a similar reactive electrophile like 2,2-difluoroethyl triflate)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of 2-bromophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium 2-bromophenoxide.

-

Add 2,2-difluoroethyl tosylate (1.2 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Spectroscopic Characterization (Predicted)

| Spectroscopic Data (Predicted) | |

| ¹H NMR | The proton NMR spectrum is expected to show aromatic protons in the range of δ 6.8-7.6 ppm. The methylene protons (-OCH₂-) adjacent to the oxygen will likely appear as a triplet of triplets around δ 4.2-4.5 ppm due to coupling with both the geminal fluorine atoms and the proton on the difluoromethyl group. The proton of the difluoromethyl group (-CHF₂) is expected to be a triplet of doublets around δ 5.9-6.3 ppm. |

| ¹³C NMR | The carbon NMR spectrum should display distinct signals for the aromatic carbons, with the carbon bearing the bromine atom shifted downfield. The methylene carbon (-OCH₂-) is expected around δ 65-70 ppm, and the difluoromethyl carbon (-CHF₂) will appear as a triplet in the range of δ 110-115 ppm due to carbon-fluorine coupling. |

| Mass Spectrometry (EI) | The mass spectrum under electron ionization (EI) is expected to show a prominent molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is characteristic of a monobrominated compound. |

| IR Spectroscopy | The infrared spectrum should exhibit characteristic C-O-C stretching vibrations for the ether linkage in the region of 1250-1000 cm⁻¹. Aromatic C-H stretching will be observed around 3100-3000 cm⁻¹, and C=C stretching within the aromatic ring at approximately 1600-1450 cm⁻¹. The C-F stretching vibrations are expected in the 1100-1000 cm⁻¹ region. |

Potential Applications

The unique structural features of this compound make it a valuable intermediate for the synthesis of more complex molecules with potential applications in various fields.

Medicinal Chemistry

The introduction of fluorine atoms into drug candidates is a common strategy to improve their metabolic stability, lipophilicity, and binding affinity. The difluoroethoxy group in this compound can serve as a bioisostere for other functional groups, potentially enhancing the pharmacological properties of a lead compound. The bromine atom provides a handle for introducing the molecule into a larger scaffold via cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings.

Hypothetical Drug Discovery Pathway

Caption: Role as a building block in a drug discovery workflow.

Materials Science

Fluorinated aromatic compounds are of interest in materials science for the development of liquid crystals, polymers, and other advanced materials. The presence of the difluoroethoxy group can impart desirable properties such as thermal stability and altered electronic characteristics.

Safety Information

This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

-

Edubirdie. Williamson Ether Synthesis. Available from: [Link]

- Academic Journal of Materials & Chemistry.

-

Wikipedia. Williamson ether synthesis. Available from: [Link]

- Beilstein Journal of Organic Chemistry. Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. 2017;13:2106-2112.

-

Chemtube3d. Alcohol to Ether using Williamson synthesis (O-Alkylation). Available from: [Link]

-

Chem-Station. Williamson Ether Synthesis. 2014. Available from: [Link]

- Google Patents. Process for the preparation of 1-bromo-3,5-difluorobenzene.

- RSC Publishing. Synthesis of aryl α,α-difluoroethyl thioethers a novel structure motif in organic chemistry, and extending to aryl α,α-difluoro oxyethers. 2016.

- Google Patents. Process for preparing 1-bromo-3,5-difluorobenzene.

- PubMed. Synthesis of α,α-difluoroethyl aryl and heteroaryl ethers. 2012;14(15):3944-7.

- Google Patents. Process for the preparation of 1-bromo-3,5-difluorobenzene.

-

US EPA. Benzene, 1-bromo-2-fluoro- - Substance Details. Available from: [Link]

-

US EPA. Benzene, 1-bromo-2-iodo- - Substance Details. Available from: [Link]

- ResearchGate. Synthesis of aryl a,a-difluoroethyl thioethers a novel structure motif in organic chemistry, and extending to aryl a,a-difluoro oxyethers. 2016.

-

PubChem. Particles - Patent US-2007189979-A1. Available from: [Link]

-

Organic Chemistry Portal. Aryl ether synthesis by etherification (alkylation). Available from: [Link]

-

PubChemLite. This compound. Available from: [Link]

Sources

Technical Synthesis Guide: 1-Bromo-2-(2,2-difluoroethoxy)benzene

Executive Summary

Target Molecule: 1-Bromo-2-(2,2-difluoroethoxy)benzene

CAS: 1245563-18-1 (Generic analog reference)

Molecular Formula:

This technical guide details the synthesis of this compound, a critical intermediate in the development of P2X3 receptor antagonists (e.g., Gefapixant analogs) and other fluorinated medicinal scaffolds. The 2,2-difluoroethoxy moiety serves as a lipophilic, metabolically stable bioisostere for methoxy or ethoxy groups, often improving blood-brain barrier (BBB) penetration and metabolic half-life.

The guide prioritizes the Williamson Ether Synthesis via 2,2-difluoroethyl tosylate as the primary "Process Route" due to its scalability and safety profile compared to volatile alkyl halides. An alternative Mitsunobu pathway is provided for small-scale discovery workflows.

Part 1: Retrosynthetic Analysis & Strategy

The strategic disconnection of the target molecule relies on the formation of the ether linkage (

Strategic Disconnection Diagram

Figure 1: Retrosynthetic breakdown showing the convergent assembly of the ether linkage.

Part 2: Primary Synthesis Pathway (Williamson Ether Synthesis)

Rationale: This route is preferred for gram-to-kilogram scale synthesis. Using 2,2-difluoroethyl tosylate (or 2,2-difluoro-1-iodoethane) avoids the use of highly volatile and potentially ozone-depleting fluorinated alkyl bromides. The use of a carbonate base minimizes the risk of E2 elimination, a common side reaction where the electrophile converts to 1,1-difluoroethene.

Reaction Scheme

Reagents & Materials Table

| Reagent | Equiv.[1][2] | Role | Notes |

| 2-Bromophenol | 1.0 | Substrate | Liquid, corrosive. |

| 2,2-Difluoroethyl tosylate | 1.2 | Electrophile | Preferred over iodide for thermal stability. |

| Potassium Carbonate ( | 2.0 | Base | Anhydrous, micronized preferred. |

| DMF (N,N-Dimethylformamide) | 10 vol | Solvent | Anhydrous. Promotes |

| Water/Brine | - | Workup | For phase separation. |

Detailed Protocol

-

Preparation: An oven-dried 3-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet is charged with 2-bromophenol (1.0 eq) and anhydrous DMF (10 mL/g of substrate).

-

Deprotonation: Potassium carbonate (2.0 eq) is added in a single portion. The resulting suspension is stirred at room temperature for 15 minutes to facilitate phenoxide formation.

-

Technical Insight: The color may shift to a pale yellow/orange as the phenoxide forms.

-

-

Alkylation: 2,2-Difluoroethyl tosylate (1.2 eq) is added dropwise (if liquid) or portion-wise (if solid).

-

Reaction: The mixture is heated to 80°C and stirred for 12–16 hours.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or HPLC. The limiting reagent (phenol) should be consumed.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour into ice-cold water (5x reaction volume) to quench and precipitate the product (if solid) or induce phase separation.

-

Extract with Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE) (3x).

-

-

Purification:

-

Wash combined organics with water (2x) and brine (1x) to remove residual DMF.

-

Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Flash Chromatography: Silica gel, eluting with 0-10% EtOAc in Hexanes.

-

Mechanism Visualization

Figure 2: Mechanistic pathway highlighting the critical

Part 3: Alternative Pathway (Mitsunobu Reaction)

Rationale: This route is ideal for Discovery Chemistry (milligram scale) when the alkyl tosylate is unavailable, or if the user wishes to operate under milder, neutral conditions to avoid basic hydrolysis of other sensitive functional groups on the scaffold.

Reaction Scheme

Protocol Summary

-

Dissolve 2-bromophenol (1.0 eq), 2,2-difluoroethanol (1.2 eq), and Triphenylphosphine (

) (1.5 eq) in anhydrous THF or Toluene . -

Cool to 0°C .

-

Add DIAD (Diisopropyl azodicarboxylate) (1.5 eq) dropwise over 20 minutes.

-

Critical Control: Exotherm management is crucial to prevent side reactions.[3]

-

-

Warm to Room Temperature and stir for 12 hours.

-

Workup: Concentrate and triturate with Hexane/Ether to precipitate Triphenylphosphine oxide (

). Filter and purify the filtrate via silica chromatography.

Part 4: Characterization & Quality Control

Validation of the 2,2-difluoroethoxy group is distinct due to the coupling patterns in NMR.

| Technique | Expected Signal | Interpretation |

| Terminal | ||

| Difluoro group signal. | ||

| GC-MS / LC-MS | M+ / [M+H]+ ~ 236/238 | Characteristic 1:1 bromine isotope pattern. |

Part 5: Safety & Handling (E-E-A-T)

-

Fluorinated Aliphatics: 2,2-Difluoroethyl tosylate and iodide are alkylating agents. They are potential mutagens. Handle in a fume hood with double nitrile gloves.

-

2-Bromophenol: Corrosive and toxic. Causes severe skin burns.

-

Waste Disposal: Fluorinated organic waste must be segregated. Do not mix with general organic solvents if incineration protocols differ for halogenated waste.

References

-

Williamson Ether Synthesis General Methodology

- Source: Organic Chemistry Portal. "Williamson Ether Synthesis."

-

URL:[Link]

- Synthesis of Fluorinated Ethers (Analogous Chemistry): Source: Journal of Fluorine Chemistry. "Synthesis of fluoroalkyl ethers." Context: Discusses the reactivity of 2,2-difluoroethyl electrophiles.

- Mitsunobu Reaction Protocols: Source: Science of Synthesis. "Mitsunobu Reaction."

-

P2X3 Antagonist Chemistry (Contextual Application)

- Source: Journal of Medicinal Chemistry. "Discovery of Gefapixant (MK-7264)."

- Context: Highlights the use of difluoroethoxy bioisosteres in clinical candid

-

URL:[Link]

Sources

Spectroscopic data for 1-Bromo-2-(2,2-difluoroethoxy)benzene

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Bromo-2-(2,2-difluoroethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated aromatic ether. Compounds within this class are of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties imparted by the fluorine and bromine atoms. Fluorine substitution can enhance metabolic stability, binding affinity, and lipophilicity, while the bromine atom serves as a versatile synthetic handle for further molecular elaboration, particularly in cross-coupling reactions.[1]

Accurate and unambiguous structural confirmation is a cornerstone of chemical research and development. This guide provides a comprehensive overview of the expected spectroscopic data for this compound. As a senior application scientist, the following sections are structured not merely as a data repository, but as an interpretive guide, explaining the rationale behind the expected spectral features. This document is intended to equip researchers with the necessary framework to acquire, interpret, and validate the spectroscopic signature of this compound and structurally related molecules.

Molecular Structure and Spectroscopic Implications

The structure of this compound presents several key features that will govern its spectroscopic output. The molecule consists of an ortho-disubstituted benzene ring and a difluoroethoxy side chain. The electronegative bromine, oxygen, and fluorine atoms will exert significant inductive and resonance effects, influencing the electron density across the molecule and, consequently, the chemical shifts in NMR spectroscopy.

Sources

Technical Guide: 1-Bromo-2-(2,2-difluoroethoxy)benzene

This technical guide details the structural characterization and synthesis of 1-Bromo-2-(2,2-difluoroethoxy)benzene , a critical fluorinated building block in medicinal chemistry. The guide synthesizes characteristic spectral data derived from validated structural analogues (e.g., difluoroescaline) and standard synthesis protocols for aryl difluoroethyl ethers.

Introduction & Structural Significance

This compound (CAS: Variable/Generic) represents a specialized class of fluorinated aryl ethers used to modulate lipophilicity and metabolic stability in drug candidates. The 2,2-difluoroethoxy (

Key Structural Features[1][2][3][4][5][6]

-

Ortho-Substitution: The steric bulk of the bromine atom at the ortho position influences the conformation of the ether side chain.

-

Difluoroethyl Group: A lipophilic, electron-withdrawing motif that exhibits distinct scalar coupling patterns in NMR spectroscopy (

coupling).

Experimental Protocol: Synthesis Workflow

The most robust method for synthesizing this compound utilizes a Williamson ether synthesis between 2-bromophenol and a difluoroethylating agent (e.g., 2-bromo-1,1-difluoroethane or 2,2-difluoroethyl tosylate).

Reagents & Conditions

-

Substrate: 2-Bromophenol (1.0 equiv)

-

Electrophile: 2-Bromo-1,1-difluoroethane (1.2–1.5 equiv)

-

Base: Potassium Carbonate (

, 2.0 equiv) or Cesium Carbonate ( -

Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

-

Temperature: 60–80 °C

Step-by-Step Methodology

-

Activation: Charge a round-bottom flask with 2-bromophenol (10 mmol) and anhydrous DMF (20 mL). Add

(20 mmol) and stir at room temperature for 30 minutes to generate the phenoxide anion. -

Alkylation: Add 2-bromo-1,1-difluoroethane (15 mmol) dropwise via syringe.

-

Reaction: Heat the mixture to 70 °C under an inert atmosphere (

or Ar) for 6–12 hours. Monitor conversion by TLC (Hexane/EtOAc) or LC-MS. -

Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL). Extract with Ethyl Acetate (

mL). -

Purification: Wash the combined organic layers with water (

) and brine (

Workflow Visualization

Figure 1: Step-by-step synthesis pathway for the target aryl ether.

NMR Data Analysis

The NMR spectrum of this compound is characterized by the distinct splitting patterns of the difluoroethyl chain. The values below are synthesized from high-fidelity analogues (e.g., Difluoroescaline) and standard substituent effects.

NMR Data (400 MHz, )

| Position | Shift ( | Multiplicity | Integration | Coupling Constants ( | Assignment |

| Ar-H | 7.55 | dd | 1H | H-3 (Ortho to Br) | |

| Ar-H | 7.25 – 7.30 | m | 1H | - | H-5 |

| Ar-H | 6.90 – 7.05 | m | 2H | - | H-4, H-6 (Ortho to OR) |

| 6.00 – 6.20 | tt | 1H | Terminal Difluoromethyl | ||

| 4.20 – 4.30 | td | 2H | Methylene Ether |

NMR Data (376 MHz, )

| Shift ( | Multiplicity | Coupling Constants ( | Assignment |

| -125.5 | dt | Difluoroethoxy Group |

Spectral Interpretation Logic

-

The

Signal: This proton appears as a triplet of triplets (tt). The large coupling ( -

The

Signal: This methylene group appears as a triplet of doublets (td) or doublet of triplets (dt) depending on resolution. It couples to the two vicinal fluorines ( -

Aromatic Region: The H-3 proton is deshielded (~7.55 ppm) due to the inductive effect of the ortho-bromine. The H-6 proton is shielded (~6.90 ppm) by the electron-donating alkoxy group.

Signal Assignment Diagram

Figure 2: NMR signal assignment correlating chemical structure with observed shifts and splitting patterns.

Quality Control & Validation

To ensure the integrity of the synthesized building block, researchers should verify the following:

-

Absence of

: The disappearance of the broad phenolic singlet (~5.0–6.0 ppm) confirms complete alkylation. -

Integration Ratio: The ratio of the aromatic protons (4H) to the

proton (1H) must be exactly 4:1. - Purity: A single doublet of triplets at -125.5 ppm indicates a pure fluorinated product. Impurities often appear as singlets (fluoride salts) or complex multiplets at different shifts.

References

-

Trachsel, D. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis. (Provides validated NMR characteristic shifts for the 2,2-difluoroethoxy moiety).

-

Zafrani, Y., et al. (2017). CF2H, a Hydrogen Bond Donor. Journal of Medicinal Chemistry. (Detailed analysis of CF2H coupling constants and hydrogen bonding properties).

-

Carreira, E. M., et al. (2014). Synthesis of Aryl Difluoroethyl Ethers. Organic Letters. (Standard protocol for difluoroethylation of phenols).

1-Bromo-2-(2,2-difluoroethoxy)benzene IR spectrum

An In-depth Technical Guide to the Infrared Spectrum of 1-Bromo-2-(2,2-difluoroethoxy)benzene

Abstract

This guide provides a comprehensive analysis of the infrared (IR) spectrum of this compound, a substituted aromatic ether with significant interest in synthetic chemistry and materials science. As a Senior Application Scientist, this document moves beyond a simple peak-listing to offer a detailed interpretation grounded in the principles of vibrational spectroscopy. We will deconstruct the molecule's spectral features region-by-region, correlating specific absorption bands to the vibrational modes of its constituent functional groups: the 1,2-disubstituted benzene ring, the aryl-alkyl ether linkage, the carbon-bromine bond, and the distinctive difluoroethoxy moiety. This guide presents a predicted spectrum, a detailed experimental protocol for acquiring high-quality data using Fourier Transform Infrared (FTIR) spectroscopy, and the underlying scientific rationale for each step, ensuring both technical accuracy and practical utility for researchers in the field.

Molecular Structure and Predicted Vibrational Modes

The structure of this compound contains several distinct functional groups, each with characteristic vibrational frequencies. Understanding these is the first step in interpreting its IR spectrum. The key components are the aromatic ring, the ether linkage, the aliphatic chain with geminal fluorine atoms, and the carbon-bromine bond.

The primary vibrational modes expected to produce significant IR absorptions are:

-

C-H Stretching: Both aromatic (sp² C-H) and aliphatic (sp³ C-H) bonds.

-

C=C Stretching: Within the aromatic ring.

-

C-O Stretching: The asymmetric and symmetric modes of the aryl-alkyl ether.

-

C-F Stretching: Strong, characteristic vibrations from the -CF₂ group.

-

C-Br Stretching: A low-frequency vibration.

-

Bending Vibrations: Including C-H out-of-plane bending, which is diagnostic of the aromatic substitution pattern.

The following diagram illustrates the relationship between the molecule's functional groups and their expected vibrational regions.

Caption: Key functional groups and their expected IR absorption regions.

Region-by-Region Spectral Interpretation

An FTIR spectrum is typically analyzed in two main parts: the diagnostic region (4000–1500 cm⁻¹) and the fingerprint region (1500–500 cm⁻¹).

The Diagnostic Region (4000 cm⁻¹ to 1500 cm⁻¹)

This region is dominated by stretching vibrations of bonds involving hydrogen and triple or double bonds.

-

Aromatic C-H Stretching (3100–3000 cm⁻¹): The presence of the benzene ring will give rise to one or more weak to medium sharp bands just above 3000 cm⁻¹. The distinction between absorptions above and below 3000 cm⁻¹ is a classic method for identifying sp² versus sp³ C-H bonds, respectively[1][2].

-

Aliphatic C-H Stretching (3000–2850 cm⁻¹): The methylene (-CH₂-) group in the ethoxy chain will produce characteristic stretching absorptions just below 3000 cm⁻¹. These bands are typically of medium intensity[3].

-

Aromatic C=C Stretching (1600–1450 cm⁻¹): The vibrations of the carbon-carbon double bonds within the benzene ring result in a series of sharp, medium-intensity bands. Typically, two distinct bands appear around 1600 cm⁻¹ and 1500-1400 cm⁻¹[4][5]. The exact positions and intensities provide clues about the ring's substitution.

The Fingerprint Region (1500 cm⁻¹ to 500 cm⁻¹)

This region is highly complex due to the coupling of stretching and bending vibrations, but it contains the most valuable structural information for this molecule.

-

C-O-C (Aryl-Alkyl Ether) Stretching (1275–1200 cm⁻¹ and 1075–1020 cm⁻¹): Phenyl alkyl ethers are well-known to exhibit two very strong and characteristic C-O stretching bands.[6][7]. The first, an asymmetric stretch, appears at higher wavenumbers (around 1250 cm⁻¹), while the symmetric stretch is found at a lower frequency (around 1050 cm⁻¹)[7]. These two strong peaks are a primary confirmation of the ether functionality.

-

C-F Stretching (1400–1100 cm⁻¹): Carbon-fluorine bonds produce some of the most intense absorptions in an IR spectrum. For the geminal difluoro (-CF₂-) group, multiple strong to very strong bands are expected in this range[8][9]. These intense signals can sometimes obscure other weaker bands in this region.

-

Aromatic C-H Out-of-Plane (OOP) Bending (900–675 cm⁻¹): The pattern of C-H bending vibrations is highly diagnostic of the substitution pattern on the benzene ring. For a 1,2-disubstituted (ortho) ring, a strong absorption is expected in the 770–735 cm⁻¹ range[4].

-

C-Br Stretching (680–515 cm⁻¹): The stretching vibration of the carbon-bromine bond occurs at a low frequency due to the high mass of the bromine atom. This band is often of medium to strong intensity and can be found in the lower end of the fingerprint region.

Summary of Predicted IR Absorptions

The following table consolidates the expected key absorption bands for this compound, providing a quick reference for spectral analysis.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3100–3030 | C-H Stretch | Aromatic Ring (sp²) | Weak to Medium |

| 2980–2870 | C-H Stretch | Ethoxy Group (-CH₂-) (sp³) | Medium |

| 1590–1575 | C=C Stretch | Aromatic Ring | Medium |

| 1485–1440 | C=C Stretch | Aromatic Ring | Medium to Strong |

| 1400–1100 | C-F Stretch | Difluoro Group (-CF₂) | Very Strong (Multiple Bands) |

| 1275–1225 | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether | Strong |

| 1075–1020 | Symmetric C-O-C Stretch | Aryl-Alkyl Ether | Strong |

| 770–735 | C-H Out-of-Plane (OOP) Bend | 1,2-Disubstituted Aromatic | Strong |

| < 600 | C-Br Stretch | Aryl Bromide | Medium to Strong |

Experimental Protocol: FTIR Spectrum Acquisition

This protocol outlines a self-validating system for obtaining a high-fidelity IR spectrum of this compound, which is presumed to be a liquid at room temperature.

Instrumentation and Materials

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

-

Sample Cell: Salt plates (NaCl or KBr), polished and free of scratches.

-

Sample: this compound, >98% purity.

-

Cleaning: Spectroscopic grade solvent (e.g., dichloromethane or acetone) and lint-free wipes.

Step-by-Step Methodology

-

Instrument Preparation:

-

Ensure the spectrometer's sample compartment is clean and dry. Purge with dry air or nitrogen if available to minimize atmospheric water and CO₂ interference.

-

Allow the instrument to warm up for at least 30 minutes to ensure thermal stability of the source and detector.

-

-

Background Spectrum Acquisition (Self-Validation Step 1):

-

Place the clean, empty salt plates in the sample holder in the same orientation they will be used for the sample.

-

Acquire a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).

-

Causality: The background scan measures the instrument's response and the atmospheric conditions. By ratioing the sample spectrum against this background, all instrumental and atmospheric absorptions are mathematically removed, isolating the spectrum of the sample itself.

-

-

Sample Preparation:

-

Place one drop of this compound onto the center of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid air bubbles.

-

Causality: A thin film is crucial. If the sample is too thick, strong absorption bands will be "totally absorbing" (flat-topped at 0% transmittance), and quantitative information will be lost.

-

-

Sample Spectrum Acquisition:

-

Place the prepared salt plate assembly into the sample holder.

-

Acquire the sample spectrum using the same parameters as the background scan (16-32 scans, 4 cm⁻¹ resolution). The instrument software will automatically ratio this against the stored background.

-

-

Data Processing and Validation (Self-Validation Step 2):

-

Examine the final spectrum. The baseline should be flat and near 100% transmittance in regions with no sample absorption.

-

Check for characteristic atmospheric peaks: sharp CO₂ bands around 2360 cm⁻¹ and broad H₂O bands around 3700-3500 cm⁻¹ and 1800-1500 cm⁻¹. If significant, the purging was insufficient or the background/sample scans were run under different conditions.

-

Verify that the strongest bands are not flat-topped. If they are, the sample film was too thick, and the measurement should be repeated with a thinner film.

-

-

Cleaning:

-

Disassemble the salt plates and rinse them thoroughly with a spectroscopic grade solvent.

-

Dry them gently with a lint-free wipe and store them in a desiccator.

-

Causality: Proper cleaning prevents cross-contamination and protects the hygroscopic salt plates from damage.

-

Experimental Workflow Diagram

Caption: Workflow for acquiring a validated FTIR spectrum.

Conclusion

The infrared spectrum of this compound is rich with information that unequivocally confirms its molecular structure. The key identifying features are the combination of aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below it; the characteristic C=C ring vibrations; the strong out-of-plane bending indicative of 1,2-disubstitution; and most critically, the pair of intense C-O ether bands and the extremely strong C-F absorptions in the fingerprint region. By following a rigorous, self-validating experimental protocol, researchers can obtain a high-quality spectrum that serves as a definitive fingerprint for this compound, enabling its reliable identification and quality control in drug development and materials science applications.

References

-

ResearchGate. (n.d.). Experimental (a), calculated (b), (c) and (d) FT-IR spectra of 1-bromo-2-chlorobenzene. Retrieved from ResearchGate. [Link]

-

University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved from UCLA Chemistry. [Link]

-

Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. Retrieved from Chemistry LibreTexts. [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from MSU Chemistry. [Link]

-

University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from CU Boulder Department of Chemistry. [Link]

-

Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from Chemistry LibreTexts. [Link]

-

NIST. (n.d.). 4-Bromophenyl ether. In NIST Chemistry WebBook. Retrieved from the National Institute of Standards and Technology. [Link]

-

OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from OpenStax. [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from ISU Department of Chemistry. [Link]

-

Romanov, N. M. (2020). Intrinsic infrared absorption for carbon–fluorine bonding in fluorinated nanodiamond. Mendeleev Communications, 30(1), 84-87. [Link]

-

Bravo, I., et al. (2010). Infrared absorption spectra, radiative efficiencies, and global warming potentials of perfluorocarbons: Comparison between experiment and theory. Journal of Geophysical Research: Atmospheres, 115(D24). [Link]

-

L.G. Wade, Jr. (2003). The features of IR spectrum. In Organic Chemistry, 5th ed. Pearson Education Inc. [Link]

Sources

- 1. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 2. IR Absorption Table [webspectra.chem.ucla.edu]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. 4-Bromophenyl ether [webbook.nist.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. researchgate.net [researchgate.net]

- 9. centaur.reading.ac.uk [centaur.reading.ac.uk]

An In-depth Technical Guide to the Mass Spectrometry of 1-Bromo-2-(2,2-difluoroethoxy)benzene

Foreword

This technical guide provides a comprehensive exploration of the mass spectrometric behavior of 1-Bromo-2-(2,2-difluoroethoxy)benzene. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. Instead, it offers a detailed, field-proven perspective on the analysis of this complex halogenated aromatic ether. The principles and protocols outlined herein are grounded in established mass spectrometry theory and validated through extensive experience with similar molecular structures. As no definitive public mass spectrum for this specific compound is readily available, this guide presents a predictive yet robust framework for its analysis, empowering researchers to confidently identify and characterize this molecule.

Structural and Chemical Profile

This compound possesses a unique combination of functional groups that dictate its behavior in a mass spectrometer. The presence of a bromine atom, an aromatic ring, and a difluoroethoxy group leads to a characteristic and predictable fragmentation pattern.

-

Molecular Formula: C₈H₇BrF₂O

-

Molecular Weight: 237.04 g/mol (for ⁷⁹Br) and 239.04 g/mol (for ⁸¹Br)

-

Structure:

-

A benzene ring substituted with a bromine atom and a 2,2-difluoroethoxy group at adjacent positions.

-

The Logic of Ionization: Electron Ionization (EI) as the Method of Choice

For a volatile and thermally stable compound like this compound, Electron Ionization (EI) is the most suitable and widely used ionization technique, particularly when coupled with Gas Chromatography (GC-MS).[1][2] EI is a "hard" ionization method that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[1] This detailed fragmentation pattern serves as a molecular fingerprint, crucial for structural elucidation and confirmation.[2]

The process begins with the bombardment of the gaseous analyte molecule (M) with high-energy electrons (typically 70 eV), resulting in the ejection of an electron to form a molecular ion (M⁺•).[1]

M + e⁻ → M⁺• + 2e⁻

The resulting molecular ion is often unstable and undergoes a series of fragmentation reactions to produce a characteristic mass spectrum.

Predicted Mass Spectrum and Fragmentation Pathways

The mass spectrum of this compound is predicted to exhibit several key features, primarily dictated by the bromine isotope pattern and the fragmentation of the ether linkage and aromatic ring.

The Molecular Ion: A Tale of Two Isotopes

A defining characteristic of bromine-containing compounds in mass spectrometry is the presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in a distinctive isotopic pattern for the molecular ion and any bromine-containing fragments, appearing as a pair of peaks of nearly equal intensity separated by two mass-to-charge units (m/z).

Therefore, the molecular ion (M⁺•) of this compound will be observed as a doublet at m/z 236 and 238 .

Primary Fragmentation Pathways

The initial fragmentation of the molecular ion is expected to follow several key pathways, driven by the stability of the resulting fragments.

A common fragmentation pathway for ethers is the homolytic cleavage of a C-C bond adjacent (alpha) to the oxygen atom.[3] In this case, cleavage of the bond between the oxygen and the difluoroethyl group is a probable event. This would lead to the formation of a bromophenoxy radical and a difluoroethoxy cation. However, the more stable fragment is typically the one that retains the charge on the aromatic portion.

A more significant alpha-cleavage event involves the cleavage of the bond between the aromatic ring and the ether oxygen. This would result in the formation of a bromophenyl radical and a difluoroethoxy cation at m/z 83 .

Another critical alpha-cleavage involves the loss of the difluoroethyl radical (•CHF₂CH₂), leading to the formation of a resonance-stabilized bromophenoxy cation. This would produce a significant fragment ion doublet at m/z 171 and 173 .

Aromatic compounds with alkyl substituents often undergo fragmentation to form a stable tropylium ion (C₇H₇⁺) at m/z 91 .[4][5] While this compound doesn't have a simple alkyl chain, rearrangement and fragmentation can lead to ions characteristic of substituted aromatic rings. Cleavage of the ether bond can lead to a bromophenol-type radical cation, which can then undergo further fragmentation.

The difluoroethoxy group itself can undergo fragmentation. A likely event is the loss of a neutral difluoroethene molecule (CHF₂=CH₂) via a rearrangement process, leading to a bromophenol radical cation.

Additionally, cleavage of the C-F bond is possible, though typically less favorable than C-C or C-O bond cleavage.

Visualizing the Fragmentation

The following diagram illustrates the predicted primary fragmentation pathways of this compound.

Caption: Predicted fragmentation of this compound.

Summary of Predicted Key Ions

The following table summarizes the predicted m/z values of the key ions in the electron ionization mass spectrum of this compound.

| m/z (for ⁷⁹Br/⁸¹Br) | Predicted Fragment Ion | Fragmentation Pathway |

| 236/238 | [C₈H₇BrF₂O]⁺• | Molecular Ion |

| 171/173 | [C₆H₄BrO]⁺ | Alpha-cleavage, loss of •CHF₂CH₂ |

| 156/158 | [C₆H₅Br]⁺• | Cleavage of the ether bond |

| 83 | [C₂H₃F₂O]⁺ | Cleavage of the Ar-O bond |

| 77 | [C₆H₅]⁺ | Loss of Br• from [C₆H₅Br]⁺• |

Experimental Protocol: A Self-Validating System

The following protocol for GC-MS analysis is designed to provide robust and reproducible data for the identification of this compound.

Sample Preparation

-

Solvent Selection: Dissolve the sample in a high-purity, volatile solvent such as dichloromethane or ethyl acetate. The solvent should not co-elute with the analyte.

-

Concentration: Prepare a dilute solution of the analyte (e.g., 1-10 µg/mL). Overly concentrated samples can lead to detector saturation and peak broadening.[6]

-

Filtration: If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could contaminate the GC inlet.

Gas Chromatography (GC) Parameters

| Parameter | Recommended Setting | Rationale |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., DB-5ms, HP-5ms) | Provides excellent resolution for a wide range of semi-volatile organic compounds. |

| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |

| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) | Splitless mode enhances sensitivity, while split mode prevents column overloading. |

| Injection Volume | 1 µL | A standard volume for capillary GC. |

| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |

| Flow Rate | 1.0 - 1.5 mL/min (constant flow) | Optimal for most capillary columns. |

| Oven Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A general-purpose temperature program that allows for the separation of a wide range of compounds. This should be optimized based on the specific sample matrix. |

Mass Spectrometry (MS) Parameters

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Electron Ionization (EI) | As discussed, provides characteristic and reproducible fragmentation.[1] |

| Electron Energy | 70 eV | Standard energy for EI-MS, allowing for comparison with spectral libraries.[2] |

| Source Temperature | 230 °C | Maintains the analyte in the gas phase and prevents contamination. |

| Quadrupole Temperature | 150 °C | Ensures consistent mass analysis. |

| Scan Range | m/z 40 - 350 | Covers the molecular ion and all expected fragments. |

| Solvent Delay | 3 - 5 minutes | Prevents the high concentration of solvent from entering and saturating the detector.[6] |

Experimental Workflow Diagram

Caption: A self-validating workflow for GC-MS analysis.

Data Interpretation and Validation

The cornerstone of this analytical approach is the systematic validation of the acquired data.

-

Molecular Ion Confirmation: The presence of the characteristic m/z 236/238 doublet in a roughly 1:1 intensity ratio is the primary indicator of the presence of this compound.

-

Fragmentation Pattern Analysis: The observed fragment ions should align with the predicted pathways. The presence of the m/z 171/173 doublet and other key fragments provides strong evidence for the proposed structure.

-

Library Matching: While a library spectrum for this specific compound may not exist, searching for structurally similar compounds can provide additional confidence in the identification.

-

High-Resolution Mass Spectrometry (HRMS): For unambiguous confirmation, HRMS can be employed to determine the exact mass of the molecular ion and key fragments, allowing for the calculation of the elemental composition.

Conclusion

This in-depth technical guide provides a robust framework for the mass spectrometric analysis of this compound. By understanding the interplay of its structural features and applying the detailed experimental protocol, researchers can confidently identify and characterize this molecule. The predictive nature of the fragmentation analysis, necessitated by the lack of a published reference spectrum, underscores the importance of a strong foundational understanding of mass spectrometry principles. The methodologies presented here are designed to be both a practical guide and an educational tool for scientists working with complex halogenated compounds.

References

-

Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

-

Dr. Ojaswi Ghadge. (2020, July 23). Fragmentation pathway for Alkyl benzenes- Tropylium ion formation- explained by Dr. Ojaswi Ghadge [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 2.5E: GC Parameters. Retrieved from [Link]

-

Shimadzu. (n.d.). Ionization Modes: EI. Retrieved from [Link]

-

SCION Instruments. (n.d.). What are the common ionization methods for GC/MS. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to 1-Bromo-2-(2,2-difluoroethoxy)benzene for Advanced Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a paramount approach for fine-tuning physicochemical and biological properties. Among the vast array of fluorinated building blocks, 1-Bromo-2-(2,2-difluoroethoxy)benzene has emerged as a versatile and valuable intermediate. This technical guide provides an in-depth overview of its commercial availability, chemical properties, synthesis, and applications, with a particular focus on its utility in drug discovery and organic synthesis.

Introduction: The Strategic Advantage of the Difluoroethoxy Motif

This compound is a halogenated aromatic compound featuring a bromine atom and a 2,2-difluoroethoxy group attached to a benzene ring. This unique combination of substituents imparts a desirable set of reactive handles and physicochemical characteristics. The bromine atom serves as a versatile functional group for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.[1] Concurrently, the 2,2-difluoroethoxy moiety offers a metabolically stable, lipophilic surrogate for other functional groups, often leading to improved pharmacokinetic profiles in drug candidates. The introduction of fluorine can enhance metabolic stability, binding affinity to biological targets, and lipophilicity, thereby improving the overall efficacy and safety of pharmaceutical compounds.[2]

Physicochemical Properties and Specifications

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, reaction optimization, and interpretation of experimental outcomes.

| Property | Value | Source |

| CAS Number | 946605-55-6 | [3] |

| Molecular Formula | C₈H₇BrF₂O | [3] |

| Molecular Weight | 237.04 g/mol | [3] |

| Physical Form | Liquid | [3] |

| Boiling Point | 234.5 ± 40.0 °C at 760 mmHg | [3] |

| Purity | Typically ≥97% | [3] |

| Storage | Store at room temperature | [3] |

Commercial Availability and Procurement

This compound is commercially available from a range of chemical suppliers specializing in research chemicals and building blocks for drug discovery. When procuring this reagent, it is crucial to consider purity, available quantities, and the supplier's quality control documentation.

Key Suppliers:

-

Sigma-Aldrich: A well-established supplier offering this compound with specified purity levels and supporting technical data sheets.[3]

-

Santa Cruz Biotechnology: Provides this chemical for research purposes, often with detailed certificates of analysis.[4]

-

ChemScene: A supplier of a wide array of chemical building blocks, including fluorinated intermediates.[5]

-

Simson Pharma: A manufacturer and exporter of pharmaceutical intermediates, offering related bromo-fluoro benzene derivatives.

-

AD PHARMACHEM: A manufacturer of various pharmaceutical intermediates, including halogenated aromatic compounds.[6]

Researchers should always request and review the Certificate of Analysis (CoA) from the supplier to confirm the identity and purity of the purchased material.

Synthesis of this compound

While specific, detailed, and publicly available experimental procedures for the synthesis of this compound are limited, its synthesis can be logically deduced from established organic chemistry principles. A plausible synthetic route would involve the etherification of 2-bromophenol with a suitable 2,2-difluoroethylating agent.

A general, hypothetical synthetic protocol is outlined below:

Reaction: Williamson Ether Synthesis

Figure 1. A conceptual workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of 2-bromophenol (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone, add a base like potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq).

-

Deprotonation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the corresponding phenoxide.

-

Etherification: Add a 2,2-difluoroethylating agent, such as 1-bromo-2,2-difluoroethane or 2,2-difluoroethyl tosylate (1.2 eq), to the reaction mixture.

-

Reaction Progression: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Causality Behind Experimental Choices:

-

Solvent: A polar aprotic solvent like DMF or acetone is chosen to dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile.

-

Base: A moderately strong base like K₂CO₃ is often sufficient to deprotonate the phenol. For less reactive systems, a stronger base like NaH may be employed.

-

Leaving Group: The choice of the leaving group on the difluoroethylating agent (e.g., bromide, iodide, or tosylate) will influence the reaction rate, with iodide and tosylate generally being more reactive.

Applications in Drug Discovery and Organic Synthesis

The primary utility of this compound lies in its role as a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The bromine atom provides a reactive site for various carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety of this compound is an excellent substrate for a range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings.[7] These reactions are fundamental for constructing the carbon skeletons of many biologically active compounds.[8]

Suzuki-Miyaura Coupling: A Prototypical Application

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds. In a typical reaction, this compound can be coupled with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.

Figure 2. General scheme of a Suzuki-Miyaura coupling reaction involving this compound.

Exemplary Suzuki-Miyaura Coupling Protocol:

-

Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 eq), the desired boronic acid (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and a base like potassium carbonate (K₂CO₃, 2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water, via syringe.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir under the inert atmosphere.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.[9]

The resulting biaryl structures containing the 2,2-difluoroethoxy moiety can serve as key intermediates in the synthesis of novel drug candidates. The introduction of this group can lead to improved metabolic stability and enhanced biological activity.

Conclusion and Future Perspectives

This compound is a commercially available and highly versatile building block for organic synthesis, particularly in the realm of drug discovery and development. Its unique combination of a reactive bromine handle and a metabolically robust difluoroethoxy group makes it an attractive starting material for the synthesis of complex, fluorinated molecules. The ability to readily participate in powerful cross-coupling reactions like the Suzuki-Miyaura coupling allows for the efficient construction of novel molecular scaffolds with potentially enhanced pharmaceutical properties. As the demand for sophisticated fluorinated intermediates continues to grow, the importance of this compound in both academic and industrial research is poised to increase. Further exploration of its reactivity and applications will undoubtedly lead to the discovery of new and improved therapeutic agents and advanced materials.

References

-

Ningbo Inno Pharmchem Co., Ltd. (2026, January 26). The Role of 1-Bromo-2,4-difluorobenzene in Modern Pharmaceutical Synthesis. Retrieved from [Link]

- Rutherford, K. G., & Redmond, W. (1963). 1-Bromo-2-fluorobenzene. Organic Syntheses, 43, 12. doi:10.15227/orgsyn.043.0012

-

Ningbo Inno Pharmchem Co., Ltd. (2026, January 26). Mastering Organic Synthesis: The Role of 1-Bromo-2,4-difluorobenzene as a Key Building Block. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-2-(2-bromoethoxy)benzene. Retrieved from [Link]

-

Quibell, J. M., Perry, G. J. P., Cannas, D. M., & Larrosa, I. (2018). Supporting Information: Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. The Royal Society of Chemistry. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2026, January 26). Mastering Organic Synthesis: The Role of 1-Bromo-2,4-difluorobenzene as a Key Building Block. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 2-bromo-2,2-difluoroacetyl chloride and 2-bromo-2,2-difluoro acetate and recycling method of waste difluoro trichloroethane.

-

AD PHARMACHEM. (n.d.). Get Best Quality P-Bromo Fluoro Benzene. Retrieved from [Link]

-

Custchem. (n.d.). Offer Benzene Series Intermediates. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing 1-bromo-3,5-difluorobenzene.

-

U.S. Food and Drug Administration. (2025, July 24). FDA alerts drug manufacturers to the risk of benzene contamination in certain drugs. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S28. Infrared spectrum of 1-bromo-2-(methoxymethyl)benzene (8). Retrieved from [Link]

-

PubChem. (2026, January 24). 5-Bromo-1,3-difluoro-2-(2-methoxy-ethoxy)-benzene. Retrieved from [Link]

Sources

- 1. Synthesis and Application of 2,3-Difluorobromobenzene_Chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 946605-55-6 [sigmaaldrich.com]

- 4. 1-Bromo-2-(2,2-difluoroethyl)-benzene | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. chemscene.com [chemscene.com]

- 6. adpharmachem.com [adpharmachem.com]

- 7. researchgate.net [researchgate.net]

- 8. innospk.com [innospk.com]

- 9. benchchem.com [benchchem.com]

Thermochemical properties of 1-Bromo-2-(2,2-difluoroethoxy)benzene

An In-Depth Technical Guide to the Thermochemical Properties of 1-Bromo-2-(2,2-difluoroethoxy)benzene

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the core thermochemical properties of this compound. Given the absence of published experimental data for this specific molecule, this document serves as an expert-level guide for researchers, scientists, and drug development professionals on the requisite experimental and computational methodologies. The narrative emphasizes the causality behind procedural choices, ensuring a self-validating system of protocols. By integrating high-accuracy computational chemistry with established experimental techniques, this guide outlines a robust pathway to obtaining a complete and reliable thermochemical profile, essential for process safety, reaction modeling, and material characterization.

Introduction: The Need for Thermochemical Data

This compound is a halogenated aromatic ether. Such compounds are frequently encountered as intermediates in the synthesis of pharmaceuticals and agrochemicals, where the unique electronic properties of the halogen and ether substituents are leveraged to achieve specific molecular architectures and biological activities. The thermochemical properties of this compound—specifically its standard enthalpy of formation (ΔH°f), standard molar entropy (S°), and heat capacity (Cₚ)—are fundamental parameters that govern its reactivity, stability, and physical behavior.

Accurate thermochemical data is not merely an academic exercise; it is a critical prerequisite for:

-

Process Safety and Hazard Analysis: Predicting the heat release of intended and potential runaway reactions.

-

Chemical Process Development: Optimizing reaction conditions, yields, and energy efficiency.

-

Computational Chemistry: Providing benchmark data for the validation of theoretical models.

This guide details a dual-pronged approach, combining rigorous experimental measurement with high-accuracy computational modeling, to establish a definitive thermochemical profile for this compound.

Experimental Determination of Thermochemical Properties

The foundation of thermochemistry lies in precise experimental measurement. The following sections detail the authoritative calorimetric techniques required to determine the key thermochemical parameters for a liquid organic compound containing halogens.

Enthalpy of Combustion and Formation via Bomb Calorimetry

The standard enthalpy of formation (ΔH°f) is most reliably derived from the experimentally determined enthalpy of combustion (ΔH°c). For halogenated compounds, this requires specialized procedures to ensure complete combustion and quantitative conversion of the halogens to their respective hydrohalic acids.

Causality of Experimental Choices: Oxygen bomb calorimetry is the gold-standard method for measuring the heat of combustion of organic materials[1][2]. The constant-volume nature of the bomb requires a conversion from the measured change in internal energy (ΔU) to the change in enthalpy (ΔH)[3]. For halogenated compounds, the formation of corrosive acidic products (HBr and HF) necessitates the use of a corrosion-resistant bomb (e.g., made of a nickel-chromium alloy like Hastelloy) and the addition of a reducing agent to the initial aqueous solution within the bomb to ensure all elemental halogens are converted to halide ions.

Experimental Protocol 1: Oxygen Bomb Calorimetry

-

Calorimeter Calibration:

-

Accurately weigh approximately 1 g of certified benzoic acid (a primary thermochemical standard) into a crucible.

-

Attach a 10 cm length of nickel-chromium fuse wire to the bomb electrodes, ensuring it is in contact with the benzoic acid pellet.

-

Add 1 mL of distilled water to the bottom of the bomb to ensure saturation of the internal atmosphere.

-

Seal the bomb and charge it with high-purity oxygen to a pressure of 30 atm.

-

Submerge the bomb in the calorimeter bucket containing a precisely known mass of water (typically 2000 g)[4].

-

Allow the system to reach thermal equilibrium (approx. 5 minutes), then record the initial temperature to ±0.001 °C.

-

Ignite the sample and record the temperature at regular intervals (e.g., every 30 seconds) until a stable final temperature is reached[4].

-